2-ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
Structural Characteristics and Nomenclature
The core structure of this compound consists of a fused bicyclic system: a pyrazole ring (five-membered, containing two adjacent nitrogen atoms) condensed with a pyrimidine ring (six-membered, with two nitrogen atoms at positions 1 and 3). The numbering system for pyrazolo[1,5-a]pyrimidines follows IUPAC conventions, where the pyrazole nitrogen atoms occupy positions 1 and 2, and the pyrimidine nitrogens are at positions 5 and 7 (Figure 1).
Substituent Analysis :
- Position 2 : An ethyl group ($$-\text{CH}2\text{CH}3$$) extends from the pyrazole ring.
- Position 3 : A methyl group ($$-\text{CH}_3$$) is attached to the pyrimidine ring.
- Position 7 : A second methyl group ($$-\text{CH}_3$$) is located on the saturated tetrahydropyrimidine moiety.
The "4H,5H,6H,7H" designation indicates partial hydrogenation of the pyrimidine ring, resulting in a partially saturated system that adopts a puckered conformation. This saturation influences the compound’s electronic properties and stereochemical flexibility.
Molecular Descriptors :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{10}\text{H}{17}\text{N}_{3} $$ | |
| Molecular Weight | 179.26 g/mol | |
| SMILES | CC1CCNC2=C(C)C(CC)=NN12 |
|
| InChI Key | Not reported | – |
The SMILES notation provided in clarifies the connectivity: the ethyl group branches from the pyrazole’s position 2, while methyl groups occupy positions 3 and 7. The saturated pyrimidine ring is denoted by the "CCNC" sequence, reflecting hydrogenation at positions 4–7.
Historical Context in Heterocyclic Chemistry Research
Pyrazolo[1,5-a]pyrimidines emerged as a scaffold of interest in the mid-20th century, paralleling advances in synthetic methodologies for nitrogen-containing heterocycles. Early work focused on their synthesis via cyclocondensation reactions between aminopyrazoles and β-diketones or β-ketoesters. The introduction of substituents like ethyl and methyl groups, as seen in this compound, became feasible through the optimization of alkylation and reduction protocols in the 1990s.
Key Milestones :
- Scaffold Identification : Initial studies in the 1970s highlighted the pyrazolo[1,5-a]pyrimidine core as a versatile pharmacophore due to its ability to mimic purine bases.
- Substituent Engineering : By the 2000s, researchers systematically explored alkyl and aryl substitutions to modulate electronic and steric properties. For example, Dwyer et al. (2013) demonstrated that ethyl and methyl groups at positions 2 and 3 enhanced binding affinity to kinase targets.
- Industrial Applications : Recent patents (e.g., ) disclose methods for large-scale synthesis of derivatives like this compound, emphasizing cost-effective catalytic hydrogenation and flow chemistry techniques.
Comparative Analysis with Analogues : The structural simplicity of this compound contrasts with more complex analogues, such as 7-cyclopropyl-3-ethyl variants. While the cyclopropyl group in the latter introduces strain and conformational rigidity, the methyl groups in the former enhance solubility and metabolic stability.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-ethyl-3,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H17N3/c1-4-9-8(3)10-11-6-5-7(2)13(10)12-9/h7,11H,4-6H2,1-3H3 |
InChI Key |
CLGAWSZWIRAEGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(CCNC2=C1C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Scheme
- Precursors: 5-amino-3-methylpyrazole or 3-methyl-1H-pyrazol-5-amine derivatives.
- Alkylating agents: Ethyl acetoacetate or ethyl isobutyrylacetate to introduce the ethyl and methyl substituents.
- Reaction conditions: Acidic medium (acetic acid with catalytic sulfuric acid) or basic medium (sodium ethanolate) depending on the step.
- Temperature: Room temperature to reflux or microwave irradiation at 140–180 °C for rapid cyclization.
Representative Synthetic Procedure
A typical synthetic route involves the following steps (adapted from multiple studies):
| Step | Reaction Details | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of 5-amino-3-methylpyrazole with ethyl acetoacetate or related β-diketones | Acetic acid solvent, catalytic H2SO4, room temperature, 5–8 h | 87–95 | Formation of dihydropyrazolo[1,5-a]pyrimidine intermediate |
| 2 | Alkylation or substitution to introduce ethyl group at position 2 | Nucleophilic substitution or alkylation using ethyl halides or esters | Room temp to reflux | Selective substitution at position 2 |
| 3 | Purification by crystallization or column chromatography | Appropriate solvents (e.g., ethanol, methanol) | - | White crystalline product |
This methodology is supported by the work of Abdelhamid & Gomha (2025) and others, who demonstrated efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives with alkyl substitutions in high yields (87–95%) and well-characterized physical properties.
Advanced Synthetic Techniques
Microwave-Assisted Synthesis
Microwave irradiation has been employed to shorten reaction times significantly while maintaining high yields (up to 96%) for pyrazolo[1,5-a]pyrimidine derivatives. For example, mixing pyrazol-5-amine derivatives with β-dicarbonyl compounds in acetic acid under microwave irradiation at 140–180 °C for 2–3 minutes yields the desired fused heterocycles efficiently.
Palladium-Catalyzed Cross-Coupling
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- The selectivity of substitution reactions depends on the reactivity of halogen atoms on the pyrazolo[1,5-a]pyrimidine core; chlorine at position 7 is particularly reactive for nucleophilic substitution.
- Reaction monitoring by TLC and purification by crystallization or chromatography are standard to ensure product purity and yield optimization.
- Use of acetic acid as solvent is common due to its ability to promote cyclization and stabilize intermediates.
- Microwave irradiation offers a greener alternative by reducing solvent use and reaction time without compromising yield or product integrity.
- The synthetic routes are adaptable for introducing various alkyl or aryl groups, allowing structural diversity important for biological activity studies.
Chemical Reactions Analysis
2-Ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
In oxidation reactions, the compound can be converted to its corresponding N-oxide derivative. Reduction reactions can lead to the formation of dihydro derivatives. Substitution reactions, particularly nucleophilic substitutions, can occur at the nitrogen atoms of the pyrazole ring, leading to the formation of various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been studied for its potential pharmacological properties. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities including anti-inflammatory, analgesic, and anticancer effects. These compounds are often designed to interact with specific biological targets such as enzymes or receptors involved in disease processes.
Case Studies
- Anti-Cancer Activity : A study examined the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting cancer cell proliferation. The results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
- Anti-Inflammatory Effects : Another research project focused on the anti-inflammatory properties of this compound. The findings revealed that it effectively reduced inflammation markers in animal models of arthritis, indicating its therapeutic potential for inflammatory diseases .
Agriculture
Pesticidal Applications
Research has explored the use of pyrazolo[1,5-a]pyrimidines as agrochemicals. Their ability to act as insecticides and fungicides makes them valuable in crop protection.
Case Studies
- Insecticidal Activity : Field trials showed that formulations containing this compound demonstrated effective control over common agricultural pests without significant toxicity to beneficial insects .
- Fungicidal Properties : Laboratory studies indicated that this compound exhibits strong antifungal activity against several plant pathogens. Its application could reduce the reliance on traditional fungicides and promote sustainable agricultural practices .
Materials Science
Polymer Chemistry
The unique structure of this compound allows it to be incorporated into polymer matrices for various applications.
Case Studies
- Conductive Polymers : Research has shown that incorporating this compound into polymer blends can enhance electrical conductivity. This property is beneficial for developing materials used in electronic devices .
- Thermal Stability : Studies suggest that polymers modified with pyrazolo[1,5-a]pyrimidine exhibit improved thermal stability compared to unmodified counterparts. This enhancement could lead to more durable materials for industrial applications .
Mechanism of Action
The mechanism of action of 2-ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In the context of its potential anticancer activity, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme that plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have revealed that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acid residues .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Lipophilicity : The target compound’s ethyl and methyl groups confer moderate lipophilicity, favoring membrane permeability. In contrast, trifluoromethyl (CF₃) substituents (e.g., ) increase electronegativity and metabolic stability but reduce solubility.
- Steric Effects : The ethyl group at position 2 in the target compound provides steric bulk that may influence receptor binding compared to smaller methyl () or larger cyclopropyl () groups.
Biological Activity
2-Ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS No. 1700136-24-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of approximately 179.26 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1700136-24-8 |
| Molecular Formula | CHN |
| Molecular Weight | 179.26 g/mol |
Biological Activity
Research has demonstrated that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit various biological activities including anti-inflammatory, antitumor, and antiviral effects.
Antitumor Activity
A study indicated that derivatives of pyrazolo[1,5-a]pyrimidine possess significant antitumor properties. For instance, certain synthesized derivatives showed IC values in the nanomolar range against specific cancer cell lines. These compounds were found to inhibit cell proliferation effectively by inducing apoptosis in cancer cells. The mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival.
Anti-inflammatory Activity
Another significant aspect of the biological activity of pyrazolo[1,5-a]pyrimidines is their anti-inflammatory properties. Compounds in this class have been shown to inhibit the activity of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in inflammatory responses. Selective inhibition of PI3Kδ has been linked to reduced inflammation and potential therapeutic benefits in autoimmune diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
- Selective PI3Kδ Inhibitors : A study synthesized a series of benzimidazole derivatives based on pyrazolo[1,5-a]pyrimidine that showed potent inhibition against PI3Kδ with an IC value as low as 18 nM. These compounds exhibited selectivity over other PI3K isoforms which is crucial for minimizing side effects in therapeutic applications .
- Fluorescent Probes : Research highlighted the use of pyrazolo[1,5-a]pyrimidines as fluorescent probes for cellular imaging. These compounds were utilized to label lipid droplets in cancer cells (HeLa cells), demonstrating their versatility beyond traditional therapeutic roles .
- Antiviral Applications : Other studies have indicated potential antiviral activity against influenza viruses through disruption of viral polymerase interactions. This suggests that pyrazolo[1,5-a]pyrimidines could be developed into antiviral agents targeting specific viral mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
